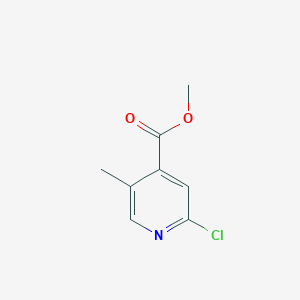

Methyl 2-chloro-5-methylisonicotinate

Description

Propriétés

IUPAC Name |

methyl 2-chloro-5-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-4-10-7(9)3-6(5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVYMHVKPSQYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787596-43-4 | |

| Record name | Methyl 2-chloro-5-methylisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Chemistry

In the realm of organic synthesis, methyl 2-chloro-5-methylisonicotinate serves as a crucial building block for creating more complex heterocyclic compounds. It is utilized in various chemical reactions, including:

- Substitution Reactions: The chlorine atom can be replaced with other functional groups.

- Reduction and Oxidation: The compound can undergo transformations to yield derivatives like methyl 2-amino-5-hydroxyisonicotinate or methyl 2-chloro-5-oxoisonicotinate.

Biology

This compound has been studied for its potential biological activities, particularly in the following areas:

- Antimicrobial Activity: Research indicates that this compound exhibits activity against various bacterial strains.

- Anti-inflammatory Properties: It has shown potential in inhibiting pro-inflammatory cytokines in cell cultures.

Medicine

The compound is being investigated for its role as a precursor in synthesizing pharmaceuticals, particularly those targeting infectious diseases and inflammatory conditions. Its interaction with biological macromolecules such as enzymes and receptors is under study to elucidate its therapeutic potential.

Industry

This compound finds applications in producing agrochemicals and specialty chemicals. It serves as an intermediate in the synthesis of pesticides and other agricultural products.

Case Studies and Research Findings

Research studies have demonstrated the effectiveness of this compound in various applications:

| Study | Findings | IC50 Values (µM) |

|---|---|---|

| Study A | Antimicrobial activity against Escherichia coli | 30 |

| Study B | Cytotoxicity against A2780 ovarian cancer cells | 46 |

| Study C | Inhibition of pro-inflammatory cytokines | N/A |

These findings illustrate the compound's potential as a therapeutic agent for treating infections and cancer.

Mécanisme D'action

The mechanism by which Methyl 2-chloro-5-methylisonicotinate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Discussion :

- Nitro-substituted analogue : The electron-withdrawing nitro group increases molecular weight (216.58 g/mol) and may enhance reactivity in electrophilic substitution reactions. However, it also raises safety concerns (H302: harmful if swallowed) .

- Amino-fluoro analogue: The amino group introduces hydrogen-bonding capability, while fluorine enhances metabolic stability.

Functionalized Analogues with Additional Moieties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| Ethyl 2-(benzylamino)-5-chloronicotinate | 1706429-08-4 | C₁₅H₁₅ClN₂O₂ | 290.75 | Benzylamino (-NHCH₂C₆H₅) |

Such modifications are common in kinase inhibitor design .

Activité Biologique

Methyl 2-chloro-5-methylisonicotinate is a derivative of isonicotinic acid, which has attracted attention in various fields due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8ClNO2. Its structure features a pyridine ring with a chlorine atom and a methyl group at specific positions, influencing its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of isonicotinic acid, including this compound, exhibit antimicrobial activity . A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

Anti-inflammatory Effects

Compounds in the isonicotinic acid family have been investigated for their anti-inflammatory properties . In vitro studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Cytotoxicity Against Cancer Cells

This compound has shown potential cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. In one study, related compounds exhibited IC50 values ranging from 6.1 to 85.1 µM against different cancer types, suggesting that this compound may possess similar cytotoxic properties .

The precise mechanism of action for this compound remains under investigation. However, its structural similarity to other isonicotinic acid derivatives suggests that it may interact with specific enzymes or receptors involved in metabolic pathways. For example, it could act as an inhibitor of certain enzymes critical for cancer cell proliferation or inflammatory responses .

Case Studies and Research Findings

| Study | Findings | IC50 Values (µM) |

|---|---|---|

| Study A | Antimicrobial activity against E. coli | 30 |

| Study B | Cytotoxicity against A2780 ovarian cancer cells | 46 |

| Study C | Inhibition of pro-inflammatory cytokines | N/A |

These findings highlight the compound's potential as a therapeutic agent in treating infections and cancer.

Méthodes De Préparation

Oxidation of 2-chloro-5-methylpyridine to 2-chloro-5-methylisonicotinic acid

- Procedure: The methyl group on the pyridine ring is oxidized to a carboxylic acid.

- Reagents: Oxidants such as oxygen, air, sodium dichromate, potassium permanganate, or nitric acid are used.

- Catalysts: When oxygen or air is used, cobalt acetate, cobalt acetolactone, and cesium carbonate may serve as catalysts.

- Conditions: The reaction is performed in a suitable solvent with temperature control:

- Initial dissolution temperature (T1): 0–100 °C

- Oxidation reaction temperature (T2): 30–140 °C

- Precipitation temperature (T3): 0–40 °C

- Outcome: Formation of 2-chloro-5-methylisonicotinic acid precipitate, which is filtered and dried.

Chlorination and Esterification to this compound

- Chlorination:

- Reagents: Chlorinating agents such as thionyl chloride, phosphorus oxychloride, phosphorus trichloride, oxalyl chloride, sulfuryl chloride, or phenyl phosphoryl dichloride.

- Solvent: Aprotic solvents like chlorobenzene, toluene, or 1,2,4-trichlorobenzene.

- Conditions:

- Temperature during chlorinating agent addition (T4): 0–50 °C

- Reaction temperature post-addition (T5): 30–100 °C

- Esterification:

- Alcohol: Methanol (for methyl ester formation)

- Conditions:

- Temperature during alcohol addition (T6): -10 to 20 °C

- Reaction temperature after addition (T7): -5 to 25 °C

- Work-up: After reaction completion, the mixture is poured into ice water, neutralized with alkali, extracted with dichloromethane, washed with saturated salt solution, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.

Alternative Preparation of 2-chloro-5-methylpyridine Intermediate

- Starting material: 2-oxo-5-methyl-5,6-dichloropiperidine (a dihalo compound)

- Chlorinating agent: Primarily phosphorus oxychloride or phosgene

- Solvent: High-boiling aromatic hydrocarbons such as toluene, xylene, chlorobenzene, o-dichlorobenzene, or preferably 1,2,4-trichlorobenzene

- Conditions:

- Temperature: 80–130 °C (ideally ~120 °C)

- Chlorinating agent added over 0.5–10 hours (typically 1–2 hours)

- Post-addition heating maintained for 5–6 hours to complete reaction

- Outcome: Efficient conversion to 2-chloro-5-methylpyridine, which can be further transformed into this compound by oxidation and esterification steps.

Summary Table of Key Reaction Parameters

| Step | Reagents/Agents | Solvent(s) | Temperature Range (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Oxidation | Oxygen, air, Na2Cr2O7, KMnO4, HNO3 | Various (solvent not specified) | T1: 0–100; T2: 30–140; T3: 0–40 | Variable | Catalysts used with oxygen/air |

| Chlorination | SOCl2, POCl3, PCl3, oxalyl chloride | Aprotic solvents (chlorobenzene, toluene, trichlorobenzene) | T4: 0–50; T5: 30–100 | Not specified | Stoichiometric excess of chlorinating agent |

| Esterification | Methanol | Same as chlorination solvent | T6: -10 to 20; T7: -5 to 25 | ~1 hour after addition | Followed by neutralization and extraction |

| Preparation of 2-chloro-5-methylpyridine | Phosphorus oxychloride or phosgene | High boiling aromatic solvents | 80–130 (ideal 120) | 0.5–10 (addition), +5–6 post-reaction | High yield intermediate for further steps |

Research Findings and Considerations

- The oxidation step requires careful temperature control to prevent over-oxidation or decomposition.

- The choice of chlorinating agent and solvent significantly impacts yield and purity; phosphorus oxychloride in 1,2,4-trichlorobenzene is preferred for high efficiency.

- Esterification conditions are mild, typically under cooling, to avoid side reactions.

- The multi-step process can be optimized for industrial scale by adjusting stoichiometry, temperature profiles, and solvent recovery.

- Catalysts such as cobalt salts improve oxidation efficiency when using oxygen or air.

- The entire synthetic sequence is adaptable to produce related substituted isonicotinates by modifying starting materials and reaction conditions.

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling Methyl 2-chloro-5-methylisonicotinate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure fume hoods are used for volatile handling .

- Storage : Store in airtight containers at 2–8°C to avoid degradation. Monitor for moisture exposure, which may hydrolyze the ester group .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Avoid water to prevent unintended reactions .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Parameters : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C, 30 mins) while maintaining yields. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) .

- Purification : Employ column chromatography with gradient elution (hexane to ethyl acetate) to separate byproducts. Validate purity via HPLC (C18 column, acetonitrile/water 70:30) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use H NMR (CDCl₃, 400 MHz) to confirm substitution patterns (e.g., singlet for methyl at δ 2.4 ppm, aromatic protons at δ 8.1–8.3 ppm). IR spectroscopy for ester C=O stretch (~1720 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 200.05 (calculated) .

Q. How should researchers assess the purity of this compound?

- Methodological Answer :

- Chromatography : Use GC-MS with a DB-5 column (30 m × 0.25 mm) to detect impurities (<1% threshold). Compare retention times with certified standards .

- Elemental Analysis : Validate C, H, N, Cl content via combustion analysis (deviation <0.3% from theoretical values) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Conduct competition experiments with nucleophiles (e.g., amines vs. thiols) in DMF. Monitor via F NMR (if fluorinated analogs are used) to track intermediate formation .

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to calculate activation energies for chloride displacement. Correlate with experimental yields .

Q. How does this compound degrade under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Perform accelerated aging tests (40°C, 75% RH for 4 weeks). Analyze degradation products via LC-MS (e.g., hydrolysis to 5-methylisonicotinic acid) .

- pH-Dependent Kinetics : Use buffer solutions (pH 2–12) to measure half-life. Plot Arrhenius curves to predict shelf life .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from published IC₅₀ values (e.g., dopamine D2 receptor assays). Use random-effects models to account for inter-study variability .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate confounding variables .

Q. What strategies mitigate toxicity risks of this compound in in vivo studies?

- Methodological Answer :

- Acute Toxicity Screening : Conduct OECD 423 tests in rodents (dose range 50–300 mg/kg). Monitor hepatic enzymes (ALT, AST) and renal biomarkers .

- Metabolite Profiling : Use LC-QTOF-MS to identify toxic metabolites (e.g., glutathione adducts) and adjust dosing regimens .

Q. How can computational tools predict the environmental persistence of this compound?

- Methodological Answer :

- QSAR Modeling : Apply EPI Suite to estimate biodegradation (BIOWIN score) and bioaccumulation (log BCF). Validate with experimental soil mobility tests (OECD 106) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.